

Toxicological Profile of 3,5-Dichlorophenol: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenol (3,5-DCP), a halogenated phenolic compound, is utilized as a research chemical and is a known metabolite of certain pesticides.[1] Its presence in the environment, primarily as a water contaminant, necessitates a thorough understanding of its toxicological profile for risk assessment and management. This technical guide provides a comprehensive overview of the known toxicological data for **3,5-Dichlorophenol**, with a focus on quantitative data, experimental methodologies, and mechanistic insights to support research and development activities.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	591-35-5	[1]
Molecular Formula	C ₆ H ₄ Cl ₂ O	[1]
Molecular Weight	163.00 g/mol	[2]
Appearance	Colorless to yellowish crystalline solid	[1]
Melting Point	68 °C	[2]
Boiling Point	233 °C	[2]
Water Solubility	5.38 g/L at 25 °C	[1]
log Kow	3.62	[2]

Toxicological Data Acute Toxicity

3,5-Dichlorophenol exhibits moderate acute toxicity upon oral exposure.

Test	Species	Route	Value	Reference
LD50	Mouse	Oral	2643 mg/kg (male)	[2]
LD50	Mouse	Oral	2389 mg/kg (female)	[2]

Experimental Protocol: Acute Oral Toxicity (LD_{50}) in Rodents (Similar to OECD Guideline 401) [3]

A typical acute oral toxicity study involves the administration of a single dose of the test substance to fasted animals.[3]

• Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used.[3]



- Acclimation: Animals are acclimated to laboratory conditions for at least five days.
- Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing.[3]
- Dose Administration: The test substance is administered by oral gavage in graduated doses to several groups of animals, with one dose per group.[3]
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]
- Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.[3]
- Data Analysis: The LD₅₀ value, the dose estimated to cause mortality in 50% of the animals, is calculated using appropriate statistical methods.

Subchronic and Chronic Toxicity

Specific no-observed-adverse-effect level (NOAEL) and lowest-observed-adverse-effect level (LOAEL) values for subchronic and chronic oral exposure to **3,5-Dichlorophenol** are not readily available in the public literature. The ATSDR toxicological profile for chlorophenols indicates insufficient data to derive oral MRLs (Minimal Risk Levels) for **3,5-DCP** for any exposure duration.[4] General effects of repeated exposure to chlorophenols may include impacts on the liver, central nervous system, and body weight.[5]

Carcinogenicity

There are no specific carcinogenicity bioassays for **3,5-Dichlorophenol** reported by major toxicological programs such as the National Toxicology Program (NTP).[2] The International Agency for Research on Cancer (IARC) has not classified **3,5-Dichlorophenol** specifically. For the broader class of chlorophenols, there is limited evidence of carcinogenicity from occupational exposures.[2]

Genotoxicity

3,5-Dichlorophenol has been reported as non-mutagenic in the bacterial reverse mutation assay (Ames test).[2]



Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium strains	With and without S9	Negative	[2]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Similar to OECD Guideline 471)[6]

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][6]

- Tester Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.[6]
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
- Procedure:
 - The tester strains are exposed to various concentrations of the test substance in a minimal medium lacking histidine.[1]
 - The mixture is plated on minimal agar plates.[1]
 - The plates are incubated for 48-72 hours.[1]
- Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that can grow in the absence of histidine) compared to the negative control.[1]

Reproductive and Developmental Toxicity

Specific in vivo reproductive and developmental toxicity studies for **3,5-Dichlorophenol** are lacking. While some safety data sheets mention that experiments have shown reproductive toxicity effects on laboratory animals for chlorophenols in general, no quantitative data



(NOAEL, LOAEL) for 3,5-DCP is provided.[7] An in vitro study evaluating the reproductive effects of various dichlorophenols, including **3,5-Dichlorophenol**, has been conducted, but detailed results are not readily available.[2]

Dermal and Ocular Irritation

3,5-Dichlorophenol is irritating to the skin and eyes.[8]

Experimental Protocol: Acute Dermal Irritation in Rabbits (Similar to OECD Guideline 404)[9]

This test evaluates the potential of a substance to cause skin irritation.[9]

- Test Animals: Healthy, young adult albino rabbits are used.
- Procedure:
 - A small area of the animal's dorsal skin is clipped free of fur.[10]
 - A single dose of the test substance is applied to the skin under a gauze patch.[9]
 - The patch is typically left in place for 4 hours.
 - After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).[9]
- Data Analysis: The severity of the skin reactions is scored, and an irritation index is calculated.

Mechanisms of Toxicity

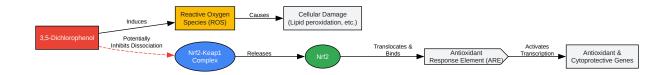
The precise molecular mechanisms of **3,5-Dichlorophenol** toxicity are not fully elucidated. However, research on dichlorophenols and other chlorophenols points to several potential pathways.

Oxidative Stress and the Nrf2 Pathway

Studies on dichlorophenols suggest they can induce oxidative stress. This process involves the generation of reactive oxygen species (ROS) that can damage cellular components. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the



expression of antioxidant and cytoprotective genes. Some dichlorophenols have been shown to downregulate Nrf2, potentially impairing the cell's ability to defend against oxidative stress.



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Potential Oxidative Stress Pathway of **3,5-Dichlorophenol**.

Endocrine Disruption

Chlorophenols are recognized as potential endocrine-disrupting chemicals (EDCs).[11] They can interfere with the normal functioning of the endocrine system, including the estrogenic pathways. While specific data on **3,5-Dichlorophenol**'s interaction with the estrogen receptor is limited, the general mechanism for many EDCs involves binding to hormone receptors, thereby mimicking or blocking the action of endogenous hormones.



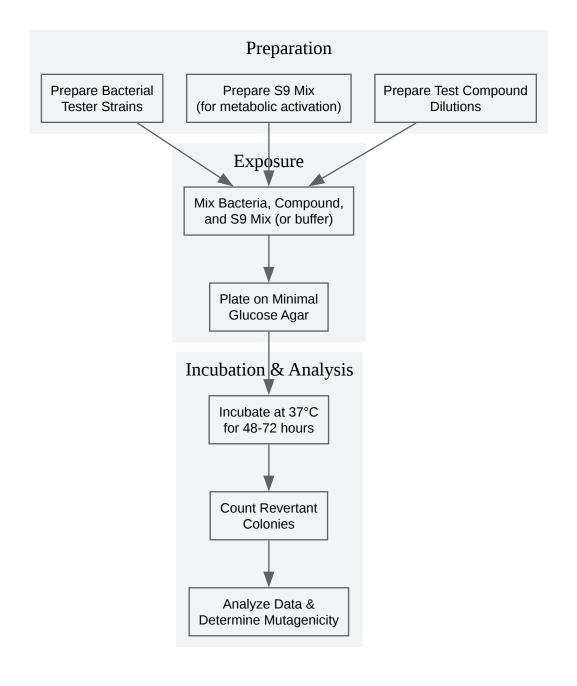
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Potential Endocrine Disruption by **3,5-Dichlorophenol**.

Experimental Workflows

The following diagram illustrates a generalized workflow for conducting a bacterial reverse mutation assay (Ames Test).





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Generalized Workflow for an Ames Test.

Conclusion

The available toxicological data for **3,5-Dichlorophenol** indicate moderate acute toxicity and a lack of mutagenic activity in the Ames test. It is also recognized as a skin and eye irritant. However, significant data gaps exist, particularly concerning its chronic, carcinogenic, reproductive, and developmental toxicity. While the broader class of chlorophenols is



associated with oxidative stress and endocrine disruption, further research is needed to elucidate the specific mechanisms and signaling pathways affected by **3,5-Dichlorophenol**. This guide highlights the current state of knowledge and underscores the need for more comprehensive studies to fully characterize the toxicological profile of this compound.

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